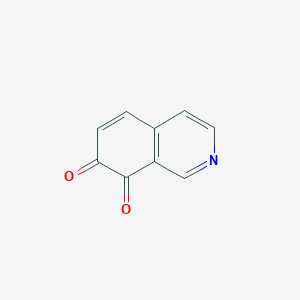

Isoquinoline-7,8-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5NO2 |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

isoquinoline-7,8-dione |

InChI |

InChI=1S/C9H5NO2/c11-8-2-1-6-3-4-10-5-7(6)9(8)12/h1-5H |

InChI Key |

VSKMLHCMQGPBLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C(=O)C2=C1C=CN=C2 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Isoquinoline 7,8 Dione and Its Chemical Analogues

De Novo Synthesis Approaches to the Isoquinoline-7,8-dione Core

De novo strategies construct the fundamental bicyclic this compound framework from simpler, more readily available starting materials. These methods are pivotal for creating the core structure upon which further chemical diversity can be built.

Oxidative Cyclization Routes to Isoquinoline (B145761) Diones

Oxidative cyclization represents a powerful approach for the formation of isoquinoline dione (B5365651) systems. These reactions typically involve the formation of a key C-C or C-N bond to close the ring, coupled with an oxidation step to generate the quinone moiety.

A notable strategy involves the copper-catalyzed aerobic oxidative cyclization of benzamides. For instance, using AIBN (Azobisisobutyronitrile) and its analogues as radical precursors, this method facilitates a meta-selective C-H tert-alkylation, providing a direct route to 7-tert-alkylated isoquinolinediones. rsc.org This process is advantageous as it constructs the tertiary alkyl–aryl C(sp³)–C(sp²) bond with positional selectivity while simultaneously forming the heterocyclic dione ring. rsc.org Another approach involves the Dess-Martin periodinane (DMP) mediated oxidative coupling of isoquinoline with benzyl (B1604629) bromide, which can yield N-substituted isoquinoline-1,3-dione derivatives through multiple C-H bond functionalizations. mdpi.com

Visible-light-mediated reactions have also emerged as a mild and efficient method. For example, the cyclization of acryloylbenzamides with various partners like alkyl boronic acids can produce isoquinoline-1,3(2H,4H)-diones. researchgate.net This radical cascade reaction proceeds under gentle conditions, often catalyzed by eosin (B541160) Y, to yield sulfonyl-containing isoquinolinediones from simple sodium sulfinates. researchgate.net

| Method | Starting Materials | Catalyst/Reagent | Key Features | Product Type |

| Aerobic Oxidative Cyclization | Benzamides, AIBN analogues | Copper catalyst | meta-selective C-H tert-alkylation | 7-tert-alkylated isoquinolinediones rsc.org |

| DMP-Mediated Oxidative Coupling | Isoquinoline, Benzyl bromide | Dess-Martin periodinane (DMP) | Metal-free, multiple C-H functionalization | N-substituted isoquinoline-1,3-diones mdpi.com |

| Visible-Light-Mediated Cascade | Acryloylbenzamides, Alkyl boronic acids | Eosin Y / Visible light | Mild conditions, radical cascade | 4-substituted-isoquinoline-1,3(2H,4H)-diones researchgate.net |

Multi-Component and Cascade Reaction Strategies for Dione Formation

Multi-component reactions (MCRs) and cascade sequences offer a highly efficient pathway to complex molecular architectures like this compound from simple precursors in a single synthetic operation. These strategies are prized for their atom and step economy.

Rhodium(III)-catalyzed cascade reactions provide a streamlined route to the isoquinoline-5,8-dione (B3342986) skeleton. One such protocol involves the coupling of arylimidates with diazo compounds, which proceeds through an intermolecular C-C bond formation followed by an intramolecular C-N cyclization. smolecule.com This method avoids the need for stoichiometric oxidants as the rhodium catalyst mediates the entire sequence. smolecule.com Similarly, Rh(III)-catalyzed one-pot, three-component reactions of N-methoxybenzamides, α-diazoesters, and alkynes can smoothly generate various isoquinoline derivatives via sequential O-alkylation and C-H activation. frontiersin.org

Cascade reactions initiated by oxidative cross-coupling have also been developed. A metal-free and solvent-free cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes generates isoquinoline-1,3(2H,4H)-dione derivatives in good yields. nih.gov The reaction proceeds through the coupling of the activated alkene with the aldehyde, followed by a radical addition to the aromatic ring. nih.gov Palladium-catalyzed cascade reactions, such as the carbonylation of functionalized isoquinoline precursors using dimethyl carbonate (DMC) as both a green solvent and reactant, have been successfully employed to synthesize isoquinoline-1,3-diones. d-nb.info

| Reaction Type | Key Reactants | Catalyst | Mechanism Highlights | Product |

| Rh(III)-Catalyzed Cascade | Arylimidates, Diazo compounds | [CpRhCl₂]₂ | Intermolecular C-C formation, intramolecular C-N cyclization | Bicyclic Isoquinoline-5,8-dione derivatives smolecule.com |

| Rh(III)-Catalyzed MCR | N-methoxybenzamides, α-diazoesters, Alkynes | CpRh(III) | O-alkylation followed by C-H activation | Isoquinoline derivatives frontiersin.org |

| Oxidative Cascade | N-alkyl-N-methacryloylbenzamide, Aryl aldehydes | None (metal-free) | Oxidative cross-coupling, radical addition | Isoquinoline-1,3(2H,4H)-dione derivatives nih.gov |

| Palladium-Catalyzed Cascade | Functionalized alkenes, CO source (e.g., from formic acid) | Palladium | Domino carbopalladation/carbonylation | Functionalized Isoquinoline-1,3-diones d-nb.info |

Synthesis of Variously Substituted this compound Derivatives

The functionalization of the pre-formed this compound core is a critical strategy for creating analogues with diverse chemical properties. This allows for the systematic modification of peripheral sites on the molecule to study structure-activity relationships.

Functionalization at Peripheral Sites (e.g., Amino, Alkyl, Aryl, Halogen, Heteroatom)

The introduction of various substituents onto the isoquinoline-dione nucleus is a common strategy to generate novel derivatives. Amino groups, in particular, have been introduced with significant success. For example, 7-amino-isoquinoline-5,8-dione derivatives can be synthesized by treating a 6-bromo-isoquinoline-5,8-dione precursor with a range of alkyl, heterocyclic, or aromatic amines. niscpr.res.inniscpr.res.in This reaction proceeds via a nucleophilic tetrahedral mechanism. niscpr.res.inniscpr.res.in The reactivity of the amine is dependent on the availability of electrons on the nitrogen atom. niscpr.res.in

The synthesis of 7-methyl- Current time information in Bangalore, IN.dioxolo[4,5-g]isoquinoline-5,8-dione showcases the introduction of both a dioxole ring and a methyl group. smolecule.com The methylation step to introduce the group at the C-7 position is typically achieved using reagents like dimethyl sulfate (B86663) or methyl iodide. smolecule.com Alkyl groups can also be introduced at the C-7 position via copper-catalyzed aerobic oxidative cyclization of benzamides with radical precursors like AIBN. rsc.org Halogenated derivatives, such as 4,9-dichloroquinolino[7,8-h]quinoline, serve as versatile precursors for a range of substituted quinolinoquinolines. acs.org

Regioselective Functionalization Approaches

Controlling the position of substitution (regioselectivity) is a key challenge and a critical aspect of synthesizing specific isomers of functionalized isoquinoline-7,8-diones.

The nucleophilic addition to the isoquinoline-5,8-dione system can be directed with remarkable control. The choice of solvent has been shown to influence the site of attack; for instance, in the reaction of 6-bromoisoquinoline-5,8-dione with methylamine (B109427), using ethanol (B145695) as the solvent favors substitution at the C-7 position, while chloroform (B151607) can alter the selectivity. Density functional theory (DFT) calculations have revealed that an N-oxide intermediate can assist in cascade tautomerizations, which is crucial for directing the nucleophilic attack to a specific position. acs.org

Transition metal catalysis offers powerful tools for regioselective C-H functionalization. Rhodium(III)-catalyzed C-H activation/cyclization strategies have been developed to prepare isoquinolines with complete regioselectivity from aromatic oxime esters and 1,3-dienes, a process that is redox-neutral and requires no external oxidant. rsc.org Similarly, directed ortho metalation (DoM) is a well-established technique for the regioselective functionalization of aromatic rings, which can be applied to quinoline (B57606) and isoquinoline systems. worktribe.com

Synthesis of Polycyclic Systems Incorporating the this compound Moiety

The this compound moiety can serve as a building block for the construction of larger, more complex polycyclic and fused-ring systems. These reactions expand the structural diversity of compounds derived from this core.

One common approach is the Diels-Alder reaction, where the quinone portion of the molecule acts as a dienophile. For example, 7,8-dimethylbenzo[g]quinoxaline-5,10-dione, an analogue of isoquinoline-dione, undergoes cycloaddition with cyclic dienes to form a bridged ring system. mdpi.com This adduct can then be oxidized and undergo thermal elimination to yield a diazaanthraquinone. mdpi.com

Multi-component reactions are also effective for building complex fused systems. A three-component reaction of benzaldehyde, an arylamine derivative, and 4-hydroxyquinolin-2(1H)-one can, in the presence of an acid catalyst like TsOH, lead to the formation of 5H-chromeno[3,2-c]quinoline-6,8(7H,9H)-dione derivatives. tandfonline.com Other cascade reactions can lead to the formation of spiro[indene-2,7'-isoquinoline] derivatives or pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. researchgate.netbeilstein-journals.org The synthesis of complex systems like 15H-isoquino[2′,3′:3,4]imidazo[2,1-b]quinazoline-7,13,15-triones has been achieved through the cyclization of precursors derived from 3-thioxo-2H-imidazo[1,5-b]isoquinoline-1,5-diones. tandfonline.com

| Polycyclic System | Synthetic Strategy | Key Reactants/Precursors | Reference |

| Diazaanthraquinones | Diels-Alder Reaction | 7,8-Dimethylbenzo[g]quinoxaline-5,10-dione, Cyclic dienes | mdpi.com |

| 5H-Chromeno[3,2-c]quinoline-diones | Three-Component Reaction | Benzaldehyde, 5,5-dimethyl-3-(arylamino)cyclohex-2-enone, 4-hydroxyquinolin-2(1H)-one | tandfonline.com |

| Spiro[indene-2,7'-isoquinoline] | Three-Component Reaction | N-alkylpiperidin-4-ones, malononitrile, 2-arylidene-1,3-indanediones | researchgate.net |

| Pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines | [3+2] Cycloaddition / Intramolecular Heck Reaction | 2-Bromobenzaldehydes, maleimides, amino esters | beilstein-journals.org |

| Imidazo[2,1-b]quinazoline-triones | Cyclization | 3-(Alkylmercapto)imidazo[1,5-b]isoquinoline-1,5-diones, Aromatic amino acids | tandfonline.com |

Modern Synthetic Techniques Applied to this compound Synthesis

The synthesis of this compound and its analogues is increasingly benefiting from the adoption of modern synthetic techniques that offer improvements in efficiency, safety, and sustainability over classical methods. These advanced methodologies, including continuous flow synthesis, photocatalysis, and electrocatalysis, provide precise control over reaction parameters and enable the formation of complex and often unstable molecules like o-quinones.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful tool for the synthesis of various chemical compounds, offering advantages such as enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling-up. While specific examples of the continuous flow synthesis of this compound are not extensively documented, the application of this technology to the synthesis of other quinones and isoquinoline alkaloids highlights its significant potential. rsc.org

The synthesis of highly reactive o-quinones, such as this compound, can be particularly challenging in traditional batch reactors due to their propensity to undergo side reactions and polymerization. Flow reactors offer a solution by enabling the in-situ generation and immediate consumption of such unstable intermediates. For instance, a protocol for the in-situ generation of ortho-benzoquinones from catechols in a flow reactor has been successfully developed. acs.org This approach allows the reactive species to be trapped by a nucleophile, such as a benzothiol, in a subsequent step, minimizing degradation. acs.org This strategy could be adapted for the synthesis of this compound, where a suitable 7,8-dihydroxyisoquinoline precursor could be oxidized in a flow reactor and immediately used in a subsequent reaction.

Furthermore, continuous flow processes have been successfully applied to the synthesis of complex isoquinoline alkaloids. For example, the asymmetric synthesis of tetrahydroprotoberberine alkaloids has been achieved using a continuous flow method, which dramatically reduced the reaction time from 100 hours to 32.5 minutes and eliminated the need for intermediate purification steps. rsc.org This demonstrates the potential for continuous flow to streamline the synthesis of complex heterocyclic systems, a principle that is applicable to the elaboration of the this compound scaffold.

The table below summarizes key parameters from continuous flow syntheses of related quinone and isoquinoline compounds, illustrating the typical conditions and outcomes that could be targeted for this compound synthesis.

| Product Class | Precursor | Reagents/Conditions | Residence Time | Yield/Productivity | Reference |

| ortho-Benzoquinones | Catechols | Electrochemical oxidation | Not specified | Generated in-situ | acs.org |

| Tetrahydroprotoberberine Alkaloids | Not specified | Asymmetric synthesis | 32.5 minutes | Not specified | rsc.org |

| Amines/Carbamates/Amides | Acyl chlorides, TMSN₃, nucleophiles | Microreactor, 110 °C | 90 minutes (total) | 71-100% | nih.gov |

| Diisocyanates | Carboxylic acids | Not specified | Not specified | Not specified | nih.gov |

Photocatalytic and Electrocatalytic Synthetic Pathways

Photocatalysis and electrocatalysis represent green and efficient alternatives to traditional chemical synthesis, often allowing for reactions to occur under mild conditions with high selectivity. These methods rely on the generation of reactive intermediates through light-induced or electricity-driven processes.

Photocatalytic Synthesis:

Visible-light photoredox catalysis has become a prominent strategy in organic synthesis for its ability to activate organic molecules under gentle conditions. ijarst.in While direct photocatalytic synthesis of this compound is not prominently reported, related transformations suggest its feasibility. For instance, the synthesis of isoquinoline-1,3(2H,4H)-diones has been achieved through a palladium-catalyzed and photoinduced benzylic C-H carbonylation/annulation of O-benzyl hydroxylamides under mild conditions. organic-chemistry.org Another approach involves a photoinduced cascade synthesis of oxindoles and isoquinolinediones that proceeds under metal-free and photocatalyst-free conditions, scalable for producing diverse functionalized products. acs.org

The synthesis of quinoline and isoquinoline derivatives through photocatalysis has also been explored. For example, a sustainable method for synthesizing bis-N-heteroaryl motifs, including indole-isoquinoline structures, has been developed using a photolabile phthalimide (B116566) reagent in a Minisci-type reaction. chemrxiv.org This highlights the potential for photocatalysis to facilitate C-H functionalization and the construction of complex heterocyclic systems.

Electrocatalytic Synthesis:

Electrochemical methods offer a high degree of control over oxidative and reductive processes, often obviating the need for chemical oxidants or reductants and thus minimizing waste. The electrochemical synthesis of quinones from simple aromatic and heteroaromatic precursors has been demonstrated as a straightforward and atom-economic method. rsc.org

Of particular relevance to this compound is the electrochemical generation of reactive o-quinones. As previously mentioned, the electrochemical oxidation of catechols in a flow cell allows for the controlled, in-situ formation of ortho-benzoquinones. acs.org This technique is particularly advantageous as it can prevent the overoxidation that is often a challenge in the synthesis of quinones. acs.org The application of this electro-flow system to a suitable 7,8-disubstituted isoquinoline precursor could provide a viable route to this compound. The challenge of overoxidation of the newly formed quinones under electrochemical conditions has been addressed through the use of biphasic systems or flow cell setups. acs.org

The following table presents examples of photocatalytic and electrocatalytic syntheses of related heterocyclic compounds, providing a basis for the development of similar methods for this compound.

| Product | Method | Precursor | Catalyst/Conditions | Yield | Reference |

| Isoquinoline-1,3(2H,4H)-diones | Photocatalytic | O-Benzyl hydroxylamides | Pd-catalyst, light | High yields | organic-chemistry.org |

| Oxindoles and Isoquinolinediones | Photocatalytic | Aryl iodides, N-arylacrylamides | Metal-free, photocatalyst-free, light | Moderate to good | acs.org |

| Bis-N-heteroaryl motifs | Photocatalytic | Photolabile phthalimide reagent, quinoline/isoquinoline | Minisci-type reaction | Good yields | chemrxiv.org |

| Quinones | Electrocatalytic | Simple aromatics/heteroaromatics | Direct oxidation | Moderate to good | rsc.org |

| ortho-Benzoquinones | Electrocatalytic (Flow) | Catechols | In-situ generation | Not specified | acs.org |

Advanced Reactivity and Mechanistic Investigations of Isoquinoline 7,8 Dione

Nucleophilic Addition and Substitution Reactions on the Quinone System

The quinone moiety of isoquinoline-7,8-dione is highly susceptible to nucleophilic attack, a characteristic that drives much of its chemical reactivity.

The regioselectivity of nucleophilic attack on the this compound ring system is a critical aspect of its chemistry. The two carbonyl carbons, C-7 and C-8, and the adjacent C-5 and C-6 positions are all potential sites for nucleophilic addition. Research has shown that the position of attack is highly dependent on the nature of the nucleophile, the solvent, and the presence of any directing groups on the isoquinoline (B145761) ring.

Studies have demonstrated that amination reactions can exhibit high regioselectivity. For instance, the reaction of 6-bromoisoquinoline-5,8-dione with methylamine (B109427) can be influenced by the reaction medium; ethanol (B145695) favors substitution at the C-7 position, while chloroform (B151607) directs the attack towards the C-5 position. This highlights the crucial role of the solvent in modulating the regiochemical outcome.

The reactivity of isoquinoline-7,8-diones is governed by a combination of electronic and steric effects. scribd.comdalalinstitute.comnumberanalytics.com The electron-withdrawing nature of the dione (B5365651) functionality renders the quinone ring electron-deficient and thus more susceptible to nucleophilic attack. Substituents on the isoquinoline nucleus can further modulate this reactivity. Electron-donating groups can increase the electron density of the ring system, potentially slowing down nucleophilic addition, while electron-withdrawing groups can enhance it. dalalinstitute.com

Steric hindrance also plays a significant role in determining the site of nucleophilic attack. dalalinstitute.comnumberanalytics.comresearchgate.net Bulky nucleophiles may be sterically hindered from attacking more crowded positions on the quinone ring. For example, the presence of a substituent at a particular position can direct an incoming nucleophile to the less hindered site. researchgate.net This interplay between electronic and steric factors allows for a degree of control over the regioselectivity of reactions involving isoquinoline-7,8-diones.

The reactivity of isoquinoline-7,8-diones can be further tuned through the use of metal catalysts and organocatalysts. mdpi.com Transition metal complexes can coordinate to the this compound, activating it towards nucleophilic attack or influencing the regioselectivity of the reaction. nih.govmdpi.comrsc.org For example, cerium chloride has been employed as a Lewis acid to direct the regioselective amination of isoquinolinequinones at the C-7 position. researchgate.net

Organocatalysis has also emerged as a powerful tool for modulating the reactivity of isoquinoline systems. mdpi.comacs.org Chiral organocatalysts can be used to achieve enantioselective nucleophilic additions to the quinone ring, providing access to chiral isoquinoline derivatives. researchgate.net For instance, proline and its derivatives have been used to promote the highly stereoselective addition of aldehydes to isoquinolines. researchgate.net

Reductive Transformations and Hydroquinone (B1673460) Formation

The quinone moiety of this compound can be readily reduced to the corresponding hydroquinone, isoquinoline-7,8-diol. This transformation is a key reaction in the chemistry of this compound class. A variety of reducing agents can be employed for this purpose, including sodium borohydride (B1222165) and lithium aluminum hydride.

The reduction of this compound to its hydroquinone form is often a reversible process. The resulting hydroquinone can be susceptible to air oxidation, which can regenerate the quinone. jst.go.jp The stability of the hydroquinone can be influenced by substituents on the isoquinoline ring. For example, the presence of hydroxyl or methoxy (B1213986) groups can stabilize the hydroquinone form. jst.go.jp The enzyme DT-diaphorase (NQO1) can catalyze the two-electron reduction of quinones to hydroquinones using NADH or NADPH as cofactors. nih.govmdpi.com

Table 1: Reductive Transformations of this compound Derivatives

| Starting Material | Reducing Agent | Product | Reference |

| This compound | Sodium Borohydride | Isoquinoline-7,8-diol | |

| This compound | Lithium Aluminum Hydride | Isoquinoline-7,8-diol | |

| p-Quinone derivative | H₂, 10% Pd/C | Hydroquinone | jst.go.jp |

Oxidative Pathways and Higher Oxidation State Derivatives

While the reduction of isoquinoline-7,8-diones is a common transformation, oxidative pathways are also accessible. The quinone system can be further oxidized, although this is less common than reduction. Oxidation can lead to the formation of higher oxidation state derivatives or polymeric materials. researchgate.net For instance, the oxidation of certain isoquinoline derivatives with reagents like potassium permanganate (B83412) or hydrogen peroxide can yield various quinone derivatives. The electrochemical oxidation of quinoline (B57606) has been shown to produce poly-quinoline and quinoline-7,8-dione. researchgate.net

The presence of certain functional groups can direct the outcome of oxidative reactions. For example, the oxidation of 5-amino-6,8-dibromoisoquinoline with a mixture of concentrated sulfuric and nitric acids leads to the formation of 6-bromo-isoquinoline-5,8-dione. niscpr.res.in

Cycloaddition Reactions and Pericyclic Processes

The quinone moiety of this compound can participate in cycloaddition reactions, acting as a dienophile in Diels-Alder reactions. numberanalytics.com These reactions provide a powerful method for the construction of more complex polycyclic systems. The reactivity of the quinone in cycloaddition reactions is influenced by the electronic nature of the isoquinoline ring and any substituents present.

Pericyclic reactions, such as electrocyclic reactions, can also be utilized in the synthesis of isoquinoline-based natural products. pharm.or.jp For example, the thermal electrocyclic reaction of a 1-azahexatriene system has been employed in the total synthesis of isoquinoline-5,8-dione (B3342986) antibiotics. pharm.or.jp

Rearrangement Reactions of this compound Frameworks

The isoquinoline dione skeleton, while relatively stable, can participate in several rearrangement reactions, often under specific conditions or when appropriately substituted. These reactions are crucial for accessing novel heterocyclic scaffolds.

One notable example is the Schmidt rearrangement, which has been observed in complex isoquinoline dione systems. For instance, the reaction of 7,7a,8,9,10,12-hexahydrobenzo[h]pyrrolo[1,2-b]-isoquinoline-7,10-dione with sodium azide (B81097) in sulfuric acid leads to an unexpected cyano derivative, demonstrating a complex skeletal reorganization. acs.org Another relevant transformation is the abnormal Claisen rearrangement, which has been noted during the microwave-assisted rearrangement of certain isoquinolinyl ethers, highlighting the diverse rearrangement pathways available to isoquinoline derivatives. researchgate.net

Furthermore, thermal rearrangements of related aminocyclobutenones, which can serve as precursors to isoquinoline-dione analogues like Cribrostatin 6, have been shown to yield novel dihydrofuropyridinone structures through an unprecedented metal-free C-H activation pathway. psu.edu These examples underscore the capacity of the isoquinoline dione framework and its precursors to undergo significant structural modifications, providing routes to complex and varied molecular architectures.

Photochemical Reactivity and Excited State Dynamics

The photochemistry of this compound and its analogues is characterized by their ability to act as both electron donors and acceptors in the excited state. While specific data on this compound is limited, studies on structurally similar acridinedione dyes provide significant insight into the potential mechanistic pathways. wur.nl

For heteroaromatic N-oxides, including those of isoquinoline, photochemical reactions are known to proceed from different excited states. The triplet state is often responsible for deoxygenation reactions, while the excited singlet state typically leads to isomerizations and rearrangements. cymitquimica.com The photophysical properties of related heterocyclic systems, such as pyrrolo[2,3-c]isoquinolines, have been investigated, showing that substituents and solvent polarity can influence fluorescence intensity, sometimes through mechanisms like twisted intramolecular charge transfer. acs.org

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of isoquinoline-diones are fundamental to their biological activity, particularly their ability to generate reactive oxygen species (ROS) through redox cycling. rsc.org The redox behavior of these compounds is typically studied using techniques like cyclic voltammetry (CV) and square-wave voltammetry (SWV).

The core process involves the reversible reduction of the quinone moiety to a semiquinone radical anion and then to a hydroquinone dianion. The formal potential for the related isoquinoline-5,8-dione (IQD) at pH 7.0 has been determined to be -0.07 V versus a saturated silver/silver chloride electrode (Ag|AgCl|sat. KCl). cymitquimica.com

Detailed electrochemical studies have been performed on derivatives such as phenylaminoisoquinolinequinones. These investigations determine key parameters like the half-wave potential (E₁/₂), which reflects the ease of reduction and oxidation. For a series of monomeric and dimeric phenylaminoisoquinolinequinones, the first half-wave potentials (EI₁/₂) associated with the reduction of the quinone system have been measured. These values are influenced by the molecular structure, including the nature of substituents and the presence of spacers in dimeric compounds. iaea.org The process typically involves the transfer of two electrons. iaea.org

Below is a table summarizing the electrochemical data for representative phenylaminoisoquinolinequinone derivatives.

| Compound Name | First Half-Wave Potential (EI₁/₂) (V) | Reference |

| Methyl-7-(4-(4-aminobenzyl)phenyl)amino)-1,3-dimethyl-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate | -0.62 | |

| 4-acetyl-7-(4-(4-aminophenethyl)phenylamino)-1,3-dimethylisoquinoline-5,8-dione | -0.63 | |

| 7,7′-(4,4′-(ethane-1,2-diyl)bis(4,1-phenylene))bis(azanediyl)bis(4-acetyl-1,3-dimethylisoquinoline-5,8-dione) | -0.65 | |

| 7,7'-(methanediylbis(4,1-phenylene))bis(azanediyl)bis(methyl-1,3-dimethyl-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate) | -0.63 | |

| 7,7'-(ethane-1,2-diylbis(4,1-phenylene))bis(azanediyl)bis(methyl-1,3-dimethyl-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate) | -0.64 |

Table 1: Electrochemical data for selected isoquinoline-5,8-dione derivatives, showing the first half-wave potential measured by square-wave voltammetry.

This redox activity is central to the mechanism of action for many quinone-based compounds, where the generation of ROS can induce oxidative stress in cells, a key factor in their anticancer properties. iaea.org

Sophisticated Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Assignment

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment, connectivity, and spatial relationships of magnetically active nuclei can be elucidated. While detailed experimental spectra for isoquinoline-7,8-dione are not extensively reported in publicly available literature, a theoretical analysis based on its structure allows for the prediction of its key spectral features.

One-dimensional NMR provides fundamental information about the number and type of protons, carbons, and nitrogens in a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to display signals corresponding to the five protons on the aromatic and heterocyclic rings. The protons at positions H-1 and H-3 on the pyridine (B92270) ring would likely appear as singlets or narrow doublets at the most downfield region due to the deshielding effect of the adjacent nitrogen atom. The protons on the benzene (B151609) portion of the molecule (H-4, H-5, H-6) would exhibit chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) characteristic of their positions relative to the dione (B5365651) functionality and the fused ring system. The ortho-quinone group would exert a significant deshielding effect on adjacent protons.

¹³C NMR: The carbon NMR spectrum would reveal nine distinct signals for the nine carbon atoms of the this compound skeleton. The most downfield signals would be attributed to the two carbonyl carbons (C-7 and C-8) of the dione, typically appearing in the 170-185 ppm range. The remaining seven signals would correspond to the sp²-hybridized carbons of the aromatic and heterocyclic rings, with their specific chemical shifts influenced by their proximity to the nitrogen atom and the carbonyl groups.

¹⁵N NMR: The nitrogen-15 (B135050) NMR spectrum would show a single resonance corresponding to the nitrogen atom in the isoquinoline (B145761) ring. The chemical shift of this nitrogen would be indicative of its heterocyclic aromatic environment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is based on theoretical predictions from the chemical structure, as comprehensive experimental data is not widely available.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | Downfield (e.g., 8.5-9.5) | Aromatic Region (e.g., 140-155) |

| 3 | Downfield (e.g., 8.0-9.0) | Aromatic Region (e.g., 145-160) |

| 4 | Aromatic Region | Aromatic Region |

| 4a | - | Aromatic Region (Quaternary) |

| 5 | Aromatic Region | Aromatic Region |

| 6 | Aromatic Region | Aromatic Region |

| 7 | - | Carbonyl Region (e.g., 170-185) |

| 8 | - | Carbonyl Region (e.g., 170-185) |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would establish the connectivity between adjacent protons on the aromatic rings, helping to definitively assign the signals for H-4, H-5, and H-6.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton's signal from the ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. For a planar molecule like this compound, NOESY could help confirm assignments by showing correlations between protons on the same side of the molecule, such as between H-6 and H-5.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₉H₅NO₂. HRMS analysis would confirm this composition by matching the experimentally measured exact mass with the theoretically calculated mass. nih.gov The fragmentation pathways observed in the mass spectrum would likely involve characteristic losses of small molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN) from the dione and pyridine rings, respectively, providing further structural confirmation.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₅NO₂ | nih.gov |

| Calculated Exact Mass | 159.032028402 Da | nih.gov |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the FT-IR spectrum is expected to be dominated by strong absorption bands characteristic of its ortho-quinone and aromatic heterocyclic structure.

Key expected vibrational modes include:

C=O Stretching: Strong, sharp absorption bands in the region of 1650-1690 cm⁻¹ are characteristic of the conjugated ketone carbonyl groups in the dione ring. The exact position can give clues about the electronic environment.

C=N and C=C Stretching: Multiple bands in the 1450-1620 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and pyridine rings.

Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic protons.

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Table 3: Predicted FT-IR Absorption Bands for this compound Note: This table is based on characteristic frequency ranges for the functional groups present in the molecule.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (dione) | 1650 - 1690 | Strong |

| Aromatic C=C/C=N Stretch | 1450 - 1620 | Medium-Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Compounds with extensive conjugation, such as this compound, are expected to absorb light in the UV or visible range. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions within the aromatic system and potentially n → π* transitions associated with the carbonyl groups and the nitrogen lone pair.

Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. While many aromatic compounds are fluorescent, quinones are often known to be fluorescence quenchers. Therefore, this compound might exhibit weak or no fluorescence. If it is fluorescent, the emission spectrum would be red-shifted (at a longer wavelength) compared to its absorption spectrum, and the analysis of the Stokes shift (the difference between absorption and emission maxima) could provide insights into the molecule's excited-state dynamics.

X-ray Diffraction (XRD) Crystallography for Solid-State Structural Conformation

As of the date of this article, there are no publicly accessible X-ray diffraction studies that have determined the single-crystal structure of this compound. Consequently, detailed experimental data regarding its solid-state conformation, including unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions, are not available.

The determination of a molecule's crystal structure through X-ray crystallography is a fundamental technique for unequivocally establishing its three-dimensional arrangement in the solid state. Such an analysis would provide invaluable insights into the planarity of the this compound ring system, the precise geometry of the dione functional group, and the nature of any intermolecular forces, such as hydrogen bonding or π-π stacking, that govern its crystal packing.

While computational modeling can offer theoretical predictions of its structure, experimental validation through X-ray diffraction is essential for a definitive understanding of its solid-state conformation. Future crystallographic studies on this compound would be a significant contribution to the chemical literature, providing a foundational piece of structural information for this compound.

Computational Chemistry and Theoretical Modelling of Isoquinoline 7,8 Dione

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the electronic structure of molecules like isoquinoline-diones. mdpi.comrsc.org Methods such as the B3LYP functional combined with basis sets like 6-311G+(d,p) are commonly used to optimize molecular geometry and calculate various electronic properties. mdpi.comresearchgate.net These calculations provide a foundational understanding of the molecule's stability, orbital energies, and charge distribution.

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and reactivity; a smaller gap generally signifies higher reactivity. mdpi.commdpi.com

In computational studies of the closely related isomer, 5,8-isoquinolinedione, the LUMO is typically delocalized over the dione (B5365651) moiety of the scaffold. mdpi.com This distribution indicates that the molecule has good charge transfer capabilities. mdpi.com The energy gap for such systems is often in a range that suggests high reactivity towards biological targets. mdpi.com

Table 1: Representative FMO and Energy Gap Data for a Related Isoquinolinedione System (Note: Data shown is for a 5,8-isoquinolinedione derivative as a representative example of this class of compounds.)

| Parameter | Energy (eV) |

| EHOMO | -7.153 |

| ELUMO | -3.477 |

| Energy Gap (ΔE) | 3.676 |

This interactive table is based on data for a thymidine-5,8-isoquinolinedione hybrid, calculated using the DFT (B3LYP/6-31G+(d,p)) method. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a wave function into localized Lewis-like structures (bonds and lone pairs). uni-muenchen.defaccts.de This method is invaluable for analyzing charge delocalization, charge transfer, and hyperconjugative interactions within a molecule. worldscientific.comresearchgate.net

NBO analysis on related heterocyclic systems reveals significant hyperconjugative delocalization among ring-based and heteroatom-centered orbitals. researchgate.net The analysis provides insights into donor-acceptor interactions, where charge is transferred from an occupied donor NBO to an unoccupied acceptor NBO. The stabilization energy (E(2)) associated with these interactions quantifies their importance; a larger E(2) value indicates a more significant interaction and greater molecular stability. lew.ro For isoquinoline (B145761) systems, NBO analysis can elucidate the charge transfer occurring from lone pairs on nitrogen or oxygen atoms to antibonding orbitals within the ring structure. lew.ro

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the electrophilic and nucleophilic sites of a molecule. mdpi.comajchem-a.com The MEP map displays the charge distribution, with different colors indicating different electrostatic potentials. Typically, red areas represent regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.comajchem-a.com Green regions indicate neutral potential.

For isoquinoline-dione and related quinone structures, MEP maps consistently show that the most negative regions are localized near the oxygen atoms of the carbonyl groups, identifying them as primary sites for interaction with electrophiles. mdpi.commdpi.com Conversely, positive potential is often observed around the pyridine (B92270) ring and any associated hydrogen atoms, highlighting these as potential sites for nucleophilic attack. mdpi.commdpi.com

Quantum Chemical Descriptors and Reactivity Indices

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity and stability. mdpi.comiucr.org These descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). mdpi.com

Hardness (η) and Softness (S) describe the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. iucr.org

Electronegativity (χ) measures the molecule's ability to attract electrons.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from its surroundings. iucr.org A high electrophilicity index indicates a good electron acceptor, which is characteristic of quinone compounds and suggests high reactivity with nucleophiles. mdpi.commdpi.com

Table 2: Calculated Quantum Chemical Descriptors for a Related Isoquinolinedione System (Note: Data shown is for a 5,8-isoquinolinedione derivative as a representative example.)

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 7.153 |

| Electron Affinity (A) | A ≈ -ELUMO | 3.477 |

| Hardness (η) | η = (I - A) / 2 | 1.838 |

| Softness (S) | S = 1 / (2η) | 0.272 |

| Electronegativity (χ) | χ = (I + A) / 2 | 5.315 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 7.675 |

This interactive table is based on data for a thymidine-5,8-isoquinolinedione hybrid. mdpi.com

Theoretical Studies on Reaction Mechanisms and Transition States

Computational methods are instrumental in elucidating complex reaction mechanisms, including identifying intermediates and transition states. For isoquinolinequinones, a key area of study is the regioselectivity of nucleophilic addition. Theoretical studies on the related isoquinoline-5,8-dione (B3342986) show that nucleophilic attack preferentially occurs at the C7 position. chim.it This selectivity is governed by the electronic properties of the azanaphthoquinone core. chim.it

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational chemistry can accurately predict various spectroscopic parameters, aiding in the structural characterization of compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating 1H and 13C NMR chemical shifts. mdpi.com These predicted spectra can be compared with experimental data to confirm molecular structures.

IR Spectroscopy: Theoretical calculations can generate vibrational spectra, allowing for the assignment of specific IR absorption bands. For dione systems, this is particularly useful for identifying the characteristic stretching frequencies of the carbonyl (C=O) groups. mdpi.com Computational studies have noted differences in the calculated IR spectra between 5,8-quinolinedione (B78156) and 5,8-isoquinolinedione derivatives, suggesting that this technique can distinguish between isomers. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). rsc.orgnih.gov It calculates the energies of electronic transitions, which correspond to the absorption wavelengths. These transitions are often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: Computational Methods for Predicting Spectroscopic Parameters

| Spectroscopy Type | Computational Method | Predicted Parameters |

| NMR | DFT with GIAO | 1H and 13C chemical shifts |

| IR | DFT | Vibrational frequencies and intensities |

| UV-Vis | TD-DFT | Electronic transition energies (λmax) |

Molecular Dynamics Simulations of Isoquinoline-7,8-dione Interactions

A thorough review of available scientific literature indicates that specific studies on the molecular dynamics (MD) simulations of this compound interacting with other chemical species have not been published.

Molecular dynamics simulation is a powerful computational method used to understand the physical movement of atoms and molecules over time. nih.govembl-hamburg.de This technique allows researchers to model the complex interactions between a molecule, such as this compound, and a biological target, like an enzyme or DNA, at an atomic level. nih.govlabxing.com Such simulations can provide valuable insights into binding affinities, conformational changes, and the stability of the resulting complex. nih.gov

While MD simulations have been employed to study the interactions of various related quinoline (B57606) and isoquinoline derivatives with biological macromolecules, data specifically for this compound is not present in the surveyed literature. For instance, molecular dynamics has been used to investigate how other quinoline-dione compounds bind to DNA or interact with enzymes. nih.gov However, direct extrapolations of these findings to this compound are not scientifically rigorous due to the unique electronic and steric properties conferred by its specific isomeric form.

Consequently, as of the current state of published research, there are no detailed findings, interaction patterns, or specific data tables from molecular dynamics simulations to report for this compound.

Advanced Chemical Applications of Isoquinoline 7,8 Dione and Its Synthesized Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

The isoquinoline (B145761) framework is a privileged structure found in over 400 naturally occurring alkaloids and serves as a crucial building block in medicinal chemistry and organic synthesis. researchgate.netrsc.orgscripps.edu Isoquinoline-7,8-dione, with its reactive dione (B5365651) functionality, is particularly valuable as a versatile synthon for constructing intricate molecular structures.

The electron-deficient ortho-quinone moiety of this compound makes it an excellent candidate for participating in various cycloaddition and condensation reactions to form novel heterocyclic systems. A primary example is its potential use in Diels-Alder reactions, a powerful tool for forming six-membered rings. wikipedia.org

In a normal-demand Diels-Alder reaction, the electron-poor quinone system of this compound can act as a potent dienophile, reacting with electron-rich conjugated dienes. masterorganicchemistry.comchemistrysteps.com This [4+2] cycloaddition would yield complex, fused polycyclic structures in a single, stereocontrolled step. Conversely, in an inverse-electron-demand scenario, derivatives could be designed where the isoquinoline system acts as the diene component. This versatility allows for the construction of a wide array of new heterocyclic frameworks that are otherwise difficult to synthesize. rsc.orgnih.gov

Below is a table illustrating the potential of this compound as a dienophile in [4+2] cycloaddition reactions to generate novel heterocyclic adducts.

| Diene | Resulting Adduct Class | Potential Significance |

| 1,3-Butadiene | Fused Tetrahydronaphthopyridine-dione | Core for novel polycyclic systems |

| Cyclopentadiene | Fused Polycyclic Cage Structure | Access to complex, rigid 3D scaffolds |

| 2,3-Dimethyl-1,3-butadiene | Sterically hindered polycyclic systems | Building blocks for sterically complex targets |

| (E)-1-Methoxy-1,3-butadiene | Regiocontrolled functionalized adducts | Introduction of further functionality for subsequent reactions |

This table presents hypothetical, yet chemically plausible, reactions based on established Diels-Alder principles.

The isoquinoline nucleus is the core structural component of a vast family of alkaloids with diverse biological activities, including papaverine (B1678415) and morphine. wikipedia.org The synthesis of these complex molecules and their analogues is a significant area of chemical research. acs.org this compound serves as an advanced intermediate or building block for accessing novel analogues of naturally occurring alkaloids.

Starting with the pre-formed isoquinoline core of the dione, chemists can circumvent many of the initial ring-forming steps, such as the Bischler-Napieralski or Pictet-Spengler reactions, and focus on elaborating the rest of the molecule. wikipedia.orgpharmaguideline.com The ketone functionalities of the dione can be stereoselectively reduced to diols, converted to diamines, or used in olefination reactions to append additional molecular complexity. This allows for the synthesis of analogues of known alkaloids, such as aporphines or protoberberines, with modified substitution patterns on the benzene (B151609) portion of the ring system, potentially leading to new therapeutic agents. rsc.orgacs.org

Applications in Materials Science

The electronic properties and rigid, planar structure of the isoquinoline core make its derivatives attractive candidates for the development of novel organic materials. researchgate.net The introduction of the electron-withdrawing dione functionality further enhances these properties.

Conjugated polymers containing heterocyclic aromatic units are at the forefront of research into organic electronics. beilstein-journals.org While this compound itself has not been extensively reported in this context, analogous structures such as isoquinoline-1,3-dione have been successfully incorporated into polymers for field-effect transistors (PFETs). researchgate.netrsc.org These studies have shown that the inclusion of an electron-deficient isoquinoline-dione unit can create polymers with ambipolar or p-type charge transport behavior, with hole mobilities (μh) reaching as high as 1.08 cm² V⁻¹ s⁻¹. rsc.org

The electron-withdrawing nature of the dione in this compound would be expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of a host polymer. This is a key strategy for designing n-type (electron-transporting) organic semiconductors. researchgate.net By copolymerizing derivatives of this compound with electron-rich monomers, it is possible to create donor-acceptor polymers with tunable band gaps and charge transport properties suitable for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Furthermore, isoquinoline derivatives are known to exhibit fluorescent properties. nih.govrsc.org The extended π-conjugated system of this compound suggests it and its derivatives could function as fluorophores, with potential applications as organic optical materials, sensors, or fluorescent probes.

| Polymer Backbone Based On | Building Block | Charge Transport Type | Reported Mobility (μ) | Source |

| P1 | Isoquinoline-1,3-dione & Thieno[3,2-b]thiophene | Ambipolar | μe = 0.04 / μh = 0.35 cm² V⁻¹ s⁻¹ | rsc.org |

| P2 | Isoquinoline-1,3-dione & 2,2′-Bithiophene | p-type | μh = 1.08 cm² V⁻¹ s⁻¹ | rsc.org |

| P3 | Isoquinoline-1,3-dione & (E)-2-(2-(thiophen-2-yl)vinyl)thiophene | p-type | μh = 0.75 cm² V⁻¹ s⁻¹ | rsc.org |

This table shows data for the related Isoquinoline-1,3-dione to illustrate the potential of isoquinoline-dione structures in conductive materials.

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is critical to determining the structure and properties of the resulting MOF. Quinoline-based compounds, particularly 8-hydroxyquinoline (B1678124), are well-known for their ability to chelate metal ions. nih.gov

This compound possesses multiple potential coordination sites: the pyridine (B92270) nitrogen atom and the two carbonyl oxygen atoms of the ortho-quinone unit. This arrangement allows it to act as a bidentate or tridentate ligand, capable of strongly binding to metal centers. The use of this compound or its derivatives as organic linkers could lead to the formation of novel MOFs with unique topologies and functionalities. nih.govrsc.org Such MOFs could find applications in gas storage, separation, or heterogeneous catalysis, where the electronic nature of the isoquinoline-dione unit could play a role in the framework's properties.

The extended aromatic system and the presence of the ortho-quinone group, a known chromophore, make this compound an intriguing scaffold for the development of new dyes and pigments. wikipedia.org The color of organic dyes arises from electron transitions within a conjugated π-system; the isoquinoline-dione core provides a robust system for such transitions.

The synthesis of azo dyes based on 8-hydroxyquinoline is a well-established method for producing vibrant colors for textiles. researchgate.netmedcraveonline.com A similar strategy could be applied to derivatives of this compound. For example, coupling reactions with diazonium salts could introduce the azo (-N=N-) linkage, significantly extending the conjugation and allowing for the tuning of the dye's color across the visible spectrum. The inherent stability of the isoquinoline ring system suggests that pigments derived from this scaffold could exhibit good light and chemical fastness, making them suitable for a range of applications from textiles to paints. mdpi.comnih.gov

Photosensitizers for Photovoltaic Devices

Extensive literature searches did not yield specific research on the application of this compound or its synthesized derivatives as primary photosensitizers in photovoltaic devices. While the broader class of quinoline (B57606) and isoquinoline derivatives has been investigated for applications in third-generation photovoltaics, including dye-sensitized solar cells (DSSCs), specific data on the performance of this compound in this capacity is not available in the reviewed scientific literature.

For instance, theoretical investigations have been conducted on benzoisoquinoline-1,3-dione derivatives, which are structurally distinct from this compound. One such study on (E)-6-((4-(dimethylamino)phenyl)diazenyl)-2-octylbenzo[de]isoquinoline-1,3(2H)-dione calculated its HOMO-LUMO energy gap to be 2.806 eV, suggesting potential for high chemical reactivity. nih.gov The study also evaluated theoretical photovoltaic properties such as light-harvesting efficiency (LHE), short-circuit current density (Jsc), Gibbs free energy of injection (ΔGinj), open-circuit voltage (Voc), and Gibbs free energy of regeneration (ΔGreg). nih.gov

While the general field of isoquinoline chemistry is active, with ongoing synthesis of new derivatives for various applications, there is a clear gap in the literature regarding the specific use of this compound and its derivatives as photosensitizers for photovoltaic devices. Further experimental and theoretical research would be necessary to determine the potential of this particular compound in solar cell applications.

Emerging Research Directions and Future Prospects for Isoquinoline 7,8 Dione

Discovery and Development of Novel Synthetic Pathways

The synthesis of isoquinoline-7,8-dione and its derivatives is an active area of research, with a focus on developing more efficient and versatile methods. A key strategy involves the nucleophilic substitution of halogenated precursors. For instance, 6-bromoisoquinoline-5,8-dione can react with amines to produce 7-aminoisoquinoline-5,8-dione (B173639) derivatives. niscpr.res.in The regioselectivity of this reaction can be influenced by the solvent, with ethanol (B145695) favoring substitution at the C7 position.

Recent advancements have also focused on creating complex derivatives. For example, new series of 7-amino-carbohydrate-isoquinoline-5,8-dione derivatives have been synthesized, demonstrating the modularity of the this compound scaffold. researchgate.netblucher.com.br These synthetic efforts are crucial for generating a diverse library of compounds for biological screening and materials science applications. Furthermore, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of 4-aryl isoquinoline-1,3(2H,4H)-diones, which can be subsequently transformed into other valuable derivatives. acs.org Copper-catalyzed radical 6-endo aza-cyclization of 2-alkynylbenzamides presents another innovative and tunable approach to synthesizing isoquinolin-1-one and 3-hydroxylisoquinolin-1,4-dione. acs.org

In-Depth Elucidation of Structure-Reactivity-Function Relationships

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity and biological function is paramount for designing new and improved compounds. The dione (B5365651) moiety is a key feature, enabling the molecule to participate in redox reactions, which can lead to the generation of reactive oxygen species. This property is believed to be a significant contributor to the cytotoxic effects observed in some derivatives.

Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features that govern the biological activity of these compounds. For instance, the introduction of different substituents at various positions on the isoquinoline (B145761) ring can dramatically alter their properties. ucl.ac.be In a series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives, the position and nature of substituents were found to be critical for their antiproliferative activity. nih.gov Specifically, an amino group at the 8-position of the isoquinoline-1,3(2H,4H)-dione scaffold was shown to be crucial for potent biological activity. nih.gov

Rational Design of New this compound Scaffolds with Tunable Properties

The insights gained from SAR studies are being leveraged for the rational design of new this compound scaffolds with specific, tunable properties. This approach allows for the targeted development of compounds with enhanced potency, selectivity, and desired physicochemical characteristics. For example, by modifying the substituents on the isoquinoline core, researchers can fine-tune the electronic properties, which can influence their reactivity and biological interactions. smolecule.com

Molecular hybridization, which involves combining the this compound scaffold with other pharmacophores, is a promising strategy for creating novel compounds with improved therapeutic potential. researchgate.net This approach has been used to develop hybrids of quinoline-5,8-dione and isoquinoline-5,8-dione (B3342986) with other biologically active molecules, resulting in compounds with significant antiproliferative activities. researchgate.netnih.gov The ability to rationally design and synthesize these complex molecules opens up new avenues for drug discovery and materials science. researchgate.net

Interdisciplinary Research Integrating this compound Chemistry with Other Scientific Domains

The versatile nature of the this compound scaffold has led to its integration into various scientific disciplines beyond traditional organic chemistry.

Medicinal Chemistry: this compound derivatives are being extensively investigated for their potential as therapeutic agents, particularly in oncology. ucl.ac.be Their ability to induce cell death in cancer cells has made them attractive candidates for the development of new anticancer drugs. niscpr.res.innih.gov

Chemical Biology: These compounds serve as valuable tools for probing biological processes. Their interactions with biomolecules can be studied to elucidate cellular pathways and mechanisms of action.

Materials Science: The chromophoric properties of isoquinoline-7,8-diones make them suitable for use in the development of dyes and pigments. Furthermore, their unique electronic properties are being explored for applications in organic electronics. smolecule.com Isoquinoline-1,3-dione has been identified as a novel electron-withdrawing building block for conjugated polymers used in field-effect transistors. researchgate.net The development of novel isoquinoline derivatives with fluorescent properties also highlights their potential in imaging and sensing applications. nih.gov

The continued interdisciplinary research on this compound and its derivatives is expected to yield further breakthroughs, leading to the development of innovative solutions in medicine, materials science, and beyond.

Q & A

Q. How can researchers ensure comprehensive and unbiased literature reviews for this compound?

- Methodological Answer : Search databases like PubMed, SciFinder, and Web of Science using controlled vocabularies (MeSH terms, CAS Registry Numbers). Apply snowballing to track citations of seminal papers. Use tools like Rayyan for screening and PRISMA flow diagrams to document the review process .

Data Presentation and Reproducibility

Q. What are the best practices for presenting synthetic and analytical data in publications?

- Methodological Answer : Include detailed experimental sections with CAS numbers, instrument models, and software versions. For NMR data, report chemical shifts, coupling constants, and integration values. Use Supplementary Information for raw spectra and chromatograms. Adhere to journal-specific guidelines (e.g., ACS, RSC) .

Q. How can researchers enhance the reproducibility of this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.